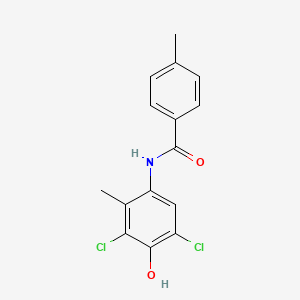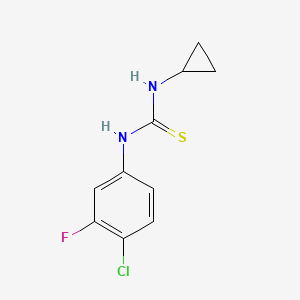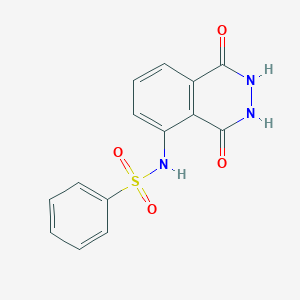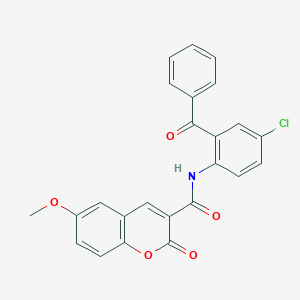
N-(3,5-dichloro-4-hydroxy-2-methylphenyl)-4-methylbenzamide
描述
N-(3,5-dichloro-4-hydroxy-2-methylphenyl)-4-methylbenzamide: is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of two chlorine atoms, a hydroxyl group, and a methyl group attached to a benzene ring, which is further connected to another benzene ring through an amide linkage. The unique structural features of this compound make it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dichloro-4-hydroxy-2-methylphenyl)-4-methylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dichloro-4-hydroxy-2-methylbenzoic acid and 4-methylbenzoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 3,5-dichloro-4-hydroxy-2-methylbenzoic acid is first converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride. The resulting acid chloride is then reacted with 4-methylbenzoyl chloride in the presence of the base to form the desired benzamide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Solvent recovery and recycling, as well as waste management, are critical aspects of the industrial production process to minimize environmental impact.
化学反应分析
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a quinone derivative.
Reduction: The compound can be reduced to form the corresponding amine derivative.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or ammonia under appropriate conditions.
Major Products:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
科学研究应用
Chemistry: N-(3,5-dichloro-4-hydroxy-2-methylphenyl)-4-methylbenzamide is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the development of new chemical entities.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structural features enable it to interact with specific enzymes, thereby modulating their activity.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antifungal or antibacterial agent. Its ability to inhibit certain enzymes makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
作用机制
The mechanism by which N-(3,5-dichloro-4-hydroxy-2-methylphenyl)-4-methylbenzamide exerts its effects involves the inhibition of specific enzymes. The compound binds to the active site of the enzyme, preventing the substrate from accessing the catalytic site. This inhibition can lead to the disruption of essential biochemical pathways, resulting in the desired therapeutic or biological effect.
相似化合物的比较
- N-(3,5-dichloro-4-hydroxyphenyl)-4-methylbenzamide
- N-(3,5-dichloro-4-hydroxy-2-methylphenyl)-benzamide
- N-(3,5-dichloro-4-hydroxy-2-methylphenyl)-4-chlorobenzamide
Uniqueness: N-(3,5-dichloro-4-hydroxy-2-methylphenyl)-4-methylbenzamide is unique due to the presence of both chlorine atoms and a hydroxyl group on the same benzene ring, along with a methyl group. This specific arrangement of functional groups imparts distinct chemical and biological properties to the compound, differentiating it from other similar benzamides.
属性
IUPAC Name |
N-(3,5-dichloro-4-hydroxy-2-methylphenyl)-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2/c1-8-3-5-10(6-4-8)15(20)18-12-7-11(16)14(19)13(17)9(12)2/h3-7,19H,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBTYEARZRJILB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC(=C(C(=C2C)Cl)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(3,4-Dimethoxyphenyl)-2-[[5-(3-methylphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B3507103.png)
![1-(4-fluorophenyl)-2-{[4-(2-furylmethyl)-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B3507109.png)
![N-(1H-indazol-6-yl)-2-[[5-(2-methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B3507121.png)
![2-{[5-(4-tert-butylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B3507142.png)
![4-[[2-[[5-(4-Tert-butylphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzamide](/img/structure/B3507155.png)
![3,5-DIMETHYL 4-[2-(PROPAN-2-YLOXY)PHENYL]-1-[(THIOPHEN-2-YL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE](/img/structure/B3507170.png)
![3,5-DIMETHYL 1-[2-(4-METHOXYPHENYL)ETHYL]-4-[2-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE](/img/structure/B3507172.png)
![3,5-DIMETHYL 1-CYCLOPENTYL-4-[2-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE](/img/structure/B3507180.png)


![2-{[(tert-butylamino)carbonyl]amino}benzamide](/img/structure/B3507197.png)
![N-[4-(6-bromo-4-phenyl-2-quinolinyl)phenyl]methanesulfonamide](/img/structure/B3507198.png)
![N-[4-(6-methyl-4-phenyl-2-quinolinyl)phenyl]methanesulfonamide](/img/structure/B3507204.png)

